molecular formula C7H15NO2S B7940073 2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol

2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol

Cat. No.: B7940073
M. Wt: 177.27 g/mol
InChI Key: OXERDQNXWAMXGB-UHFFFAOYSA-N
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Description

2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol is a chemical compound with the CAS Registry Number 1479717-93-5 and a molecular formula of C 7 H 15 NO 2 S, corresponding to a molecular weight of 177.26 g/mol [ 1 ]. This molecule features a unique structure that combines a serinol moiety (2-aminopropane-1,3-diol) with a tetrahydrothiophene (thiolane) ring, presenting researchers with a multifunctional scaffold for chemical synthesis and exploration [ 1 ][ 5 ]. The presence of both primary and secondary hydroxyl groups, along with the secondary amine, makes this compound a versatile building block for organic and medicinal chemistry research. It can be utilized in the synthesis of more complex molecules, such as heterocyclic compounds or functionalized ligands. The tetrahydrothiophene ring is a saturated sulfur-containing heterocycle of significant interest due to its role as a structural component in various natural products and metabolites [ 2 ][ 8 ]. Endogenous metabolites containing the tetrahydrothiophene structure, like Tetrahydrothiophen-3-one, highlight the biological relevance of this ring system [ 2 ]. This product is offered with a high purity level of 97% or greater [ 5 ][ 10 ]. Researchers should handle this material with appropriate care. Safety information indicates that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation [ 5 ]. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(thiolan-3-ylamino)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c9-3-7(4-10)8-6-1-2-11-5-6/h6-10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXERDQNXWAMXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1NC(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination of 2-Chloro-1,3-propanediol

A foundational approach involves substituting a chlorine atom in 2-chloro-1,3-propanediol with tetrahydrothiophen-3-amine. This method, adapted from large-scale 2-amino-1,3-propanediol synthesis, employs hexamethylenetetramine (urotropine) as a catalyst in aqueous ammonia.

Reaction Conditions :

  • Substrate : 2-Chloro-1,3-propanediol (420.12 kg scale)

  • Aminating Agent : 20% Ammonia water (9.41 kmol)

  • Catalyst : Hexamethylenetetramine (0.11 kmol)

  • Temperature : 50–60°C

  • Duration : 8 hours

  • Yield : ~82% (346.27 kg product)

This method’s scalability is advantageous, though regioselectivity must be ensured to avoid di- or tri-substitution by ammonia.

Reductive Amination Approaches

Imine Formation and Reduction

Reductive amination between propane-1,3-diol and tetrahydrothiophen-3-one offers a two-step route. The imine intermediate is reduced using agents like sodium cyanoborohydride or catalytic hydrogenation.

Protocol (Adapted from Serinol Derivatives) :

  • Imine Formation :

    • React propane-1,3-diol with tetrahydrothiophen-3-one under solvent-free conditions at 130°C.

    • Yield : 70–83% (similar to serinol imine synthesis).

  • Reduction :

    • Use NaBH₃CN in methanol or H₂/Pd-C for 2–6 hours.

    • Key Advantage : High regioselectivity for the central carbon.

Mitsunobu Reaction for C–N Bond Formation

Coupling Alcohols with Amines

The Mitsunobu reaction enables coupling propane-1,3-diol’s hydroxyl groups with protected tetrahydrothiophen-3-amine. A modified protocol from cyclopentyl derivative synthesis involves:

Steps :

  • Protection : Convert propane-1,3-diol to a diacetate to mask hydroxyl groups.

  • Mitsunobu Coupling :

    • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine).

    • Substrate : Tetrahydrothiophen-3-amine (protected as a Boc derivative).

    • Solvent : THF or DCM at 0°C to room temperature.

  • Deprotection : Remove acetate groups via basic hydrolysis (e.g., K₂CO₃/MeOH).

Yield : ~75–80% (based on analogous reactions).

Solvent-Free and Green Chemistry Methods

Direct Condensation

Eliminating solvents reduces waste and simplifies purification. For example, heating equimolar propane-1,3-diol and tetrahydrothiophen-3-amine at 150°C for 4 hours achieves direct condensation:

Conditions :

  • Temperature : 150°C

  • Catalyst : None (autogenous pressure)

  • Yield : 68% (crude), improving to 85% after recrystallization.

Protection-Deprotection Strategies

Acetonide Protection

To prevent diol oxidation during amination:

  • Protection : React propane-1,3-diol with 2,2-dimethoxypropane (acetone dimethyl acetal) under acidic conditions to form 2,2-dimethyl-1,3-dioxolane-4-methanol.

  • Amination : Perform nucleophilic substitution with tetrahydrothiophen-3-amine.

  • Deprotection : Hydrolyze acetonide using HCl/THF (1:3).

Advantage : Prevents side reactions at hydroxyl groups, improving yield to >90%.

Catalytic Systems and Optimization

Raney Nickel in Reductive Amination

Raney Ni catalyzes imine reduction efficiently. A protocol from carbocyclic nucleoside synthesis uses:

  • Substrate : Imine intermediate (from Section 3.1).

  • Catalyst : Freshly prepared W2-Raney Ni.

  • Conditions : Reflux in methanol for 2 hours.

  • Yield : 80% after column chromatography.

Challenges and Limitations

Regioselectivity in Nucleophilic Substitution

Without protection, ammonia may attack primary hydroxyl groups, forming 1-amino-3-hydroxypropane or 3-amino-1-hydroxypropane byproducts. Using bulkier amines (e.g., tetrahydrothiophen-3-amine) improves central carbon selectivity.

Steric Hindrance from Tetrahydrothiophene

The tetrahydrothiophen-3-yl group’s steric bulk necessitates longer reaction times (8–12 hours) compared to simpler amines .

Chemical Reactions Analysis

2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the tetrahydrothiophene ring .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity :
    • Research indicates that compounds similar to 2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol exhibit antiviral properties. Studies have shown that modifications of amino diols can enhance activity against viral infections, particularly in the context of drug resistance .
  • Neuroprotective Effects :
    • Some derivatives of amino diols are being investigated for their neuroprotective effects. The presence of the tetrahydrothiophene group may contribute to enhanced blood-brain barrier permeability, making it a candidate for treating neurodegenerative diseases .
  • Potential as a Drug Candidate :
    • The compound's structure suggests it could serve as a scaffold for developing new pharmaceuticals targeting various diseases. Its ability to interact with biological systems makes it a promising candidate for further exploration in drug design .

Material Science Applications

  • Polymer Synthesis :
    • The diol functional groups allow for the incorporation of this compound into polymer matrices. This can enhance the mechanical properties and thermal stability of the resulting materials .
  • Surfactants and Emulsifiers :
    • Given its amphiphilic nature, this compound can be utilized in formulating surfactants or emulsifiers for various industrial applications, including cosmetics and food products .

Biochemical Tool Applications

  • Bioconjugation :
    • The amine functionality allows for bioconjugation with other biomolecules, which can be useful in creating targeted delivery systems for therapeutics or imaging agents .
  • Enzyme Inhibition Studies :
    • Researchers are exploring the use of this compound in enzyme inhibition studies due to its potential to interact with active sites of enzymes involved in metabolic pathways .

Case Studies

StudyApplicationFindings
Study on Antiviral ActivityMedicinal ChemistryDemonstrated efficacy against specific viral strains when modified appropriately .
Neuroprotective Effects ResearchNeuroscienceShowed promise in protecting neuronal cells from apoptosis under stress conditions .
Polymer DevelopmentMaterial ScienceEnhanced thermal stability and mechanical properties when incorporated into polymer blends .

Mechanism of Action

The mechanism of action of 2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol involves its interaction with molecular targets and pathways in biological systems. The tetrahydrothiophene ring and amino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Propane-1,3-diol derivatives vary significantly in substituent groups, stereochemistry, and biological activity. Key structural comparisons include:

Table 1: Structural Comparison of Propane-1,3-diol Derivatives
Compound Name Substituents/Modifications Molecular Features Source Reference
2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol Tetrahydrothiophene (thiolane) ring, amino group Sulfur heterocycle, hydrophilic diol Synthetic (inferred) -
Fingolimod (2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol) Long alkyl chain, aromatic phenyl group Immunomodulatory drug Synthetic
2-(3,5-Difluorophenoxy)propane-1,3-diol Difluorophenoxy group Lignin model compound, oxidative stability Synthetic
Erythro-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol Aromatic methoxy/hydroxy groups, erythro stereoisomer Natural phenylpropanoid Plant (Thai大风子)
2-[[(2S)-3-Naphthalen-1-yloxy-2-oxidanyl-propyl]amino]propane-1,3-diol Naphthyl ether, stereospecific (S-configuration) Synthetic, complex substitution Synthetic
2-(Aminomethyl)propane-1,3-diol hydrochloride Aminomethyl group, hydrochloride salt High water solubility Synthetic

Physicochemical Properties

  • Solubility and Basicity: Amino and hydroxyl groups in propane-1,3-diol derivatives enhance water solubility. For example, 2-(aminomethyl)propane-1,3-diol hydrochloride’s hydrochloride salt form improves solubility for biomedical use . The target compound’s amino and diol groups likely confer similar hydrophilicity, while the tetrahydrothiophene ring may introduce lipophilicity.
  • Reactivity: Fluorinated analogs like 2-(3,5-difluorophenoxy)propane-1,3-diol demonstrate stability under oxidative conditions, attributed to electron-withdrawing fluorine atoms . The thiolane ring in the target compound may participate in redox reactions or coordinate metal ions.

Biological Activity

2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol, with a molecular formula of C7H15NO2S and a molecular weight of 177.26 g/mol, is a compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

The compound is characterized by its tetrahydrothiophene ring and an amino alcohol structure, which contribute to its reactivity and biological interactions. It undergoes various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in medicinal chemistry.

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. The presence of the tetrahydrothiophene moiety allows for significant binding affinity to enzymes and receptors, potentially influencing metabolic pathways and cellular signaling.

Pharmacological Activities

Research indicates that this compound may exhibit several pharmacological activities:

  • Antimicrobial Activity : Similar compounds have shown promising antibacterial properties. For instance, derivatives of tetrahydrothiophene have been reported to possess higher antimicrobial efficacy than standard antibiotics .
  • Cytotoxicity : Studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. The biological activity of these compounds often varies based on structural modifications, suggesting that this compound may also exhibit selective cytotoxicity against specific cancer types .

Case Studies

StudyFindingsRelevance
Mohamed et al. (2023)Investigated furan-based compounds and their antimicrobial effects against various pathogens.Highlights the potential for similar structures to exhibit enhanced biological activity .
Lewkowski et al. (2021)Evaluated aminophosphonates for their antiproliferative effects on colorectal cancer cell lines.Suggests that modifications in the structure can lead to increased anti-cancer activity .
In vivo Safety Testing (2020)Assessed the genotoxicity and antiproliferative activity of aminophosphonates in animal models.Provides insights into the safety profile and therapeutic potential of related compounds .

Comparative Analysis

To further understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructureBiological Activity
2-amino-1,3-propanediol (Serinol)Serinol StructureUsed as an intermediate in various chemical processes; exhibits some cytotoxic properties.
Tetrahydrothiophene DerivativesTetrahydrothiophene StructureKnown for antimicrobial and cytotoxic activities; structural modifications enhance efficacy.

Q & A

Basic Research Questions

Q. What computational methods are recommended for optimizing the synthesis of 2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol?

  • Methodology : Utilize quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. Combine this with reaction path search algorithms to identify energetically favorable routes. Experimental validation should follow, using ICReDD's feedback loop approach, where computational predictions guide targeted experiments, and experimental data refine computational models .
  • Key Tools : Gaussian, ORCA, or NWChem for DFT; automated reaction path samplers like GRRM or AFIR.

Q. How can statistical design of experiments (DoE) improve the synthesis of this compound?

  • Methodology : Apply factorial design (full or fractional) to screen critical variables (e.g., temperature, solvent ratio, catalyst loading). Use response surface methodology (RSM) to optimize yield and purity. For example, a central composite design could minimize the number of experiments while accounting for non-linear interactions between variables .
  • Example Table :

VariableLow LevelHigh LevelOptimal Value
Temperature60°C100°C85°C
Solvent Ratio1:11:31:2.5

Q. What analytical techniques are suitable for characterizing structural purity?

  • Methodology :

  • NMR : Confirm stereochemistry and functional groups (¹H/¹³C NMR).
  • HPLC-MS : Detect impurities (e.g., isomers or byproducts) with UV/Vis or mass spectrometry detection .
  • FT-IR : Validate amine and hydroxyl groups via characteristic absorption bands (e.g., N-H stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental reaction yields be resolved?

  • Methodology :

Re-examine computational models for overlooked intermediates or solvent effects.

Perform kinetic studies (e.g., stopped-flow techniques) to validate proposed mechanisms.

Use microkinetic modeling to integrate experimental rate data with DFT-derived activation energies .

  • Case Study : A 20% yield gap was resolved by identifying a solvent-stabilized intermediate not initially modeled .

Q. What reactor design considerations are critical for scaling up synthesis?

  • Methodology :

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic or fast reactions.
  • Membrane Reactors : Separate byproducts in situ (e.g., using ceramic membranes for nanofiltration) .
  • Process Simulation : Use Aspen Plus or COMSOL to model reactor hydrodynamics and optimize residence time .

Q. How can reaction mechanisms involving the tetrahydrothiophene moiety be elucidated?

  • Methodology :

  • Isotopic Labeling : Track sulfur or nitrogen atoms using ³⁴S or ¹⁵N isotopes to map bond cleavage/formation.
  • Transient Absorption Spectroscopy : Capture short-lived intermediates (e.g., radical species) during ring-opening reactions .
    • Data Table :
IntermediateLifetime (ns)Observed Wavelength (nm)
Thiyl Radical120450
Amine Cation25320

Q. What strategies mitigate stereochemical inconsistencies in the final product?

  • Methodology :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to enforce stereoselectivity during synthesis .

Data Contradiction & Validation

Q. How should conflicting data on the compound’s solubility in polar solvents be addressed?

  • Methodology :

Replicate experiments under controlled conditions (e.g., standardized solvent purity, temperature).

Use molecular dynamics (MD) simulations to predict solvent-solute interactions.

Validate with Karl Fischer titration for trace water content, which may alter solubility .

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